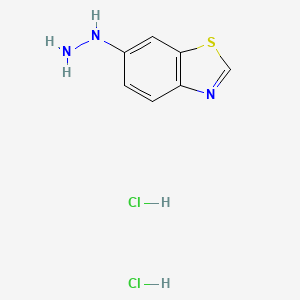

1,3-苯并噻唑-6-基肼;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Benzothiazoles can be synthesized from 2-aminobenzenethiols and carbon dioxide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 1 atm of CO2 and 60–70 °C . The reaction has a broad substrate scope and functional group tolerance . Other methods of synthesis involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide .Molecular Structure Analysis

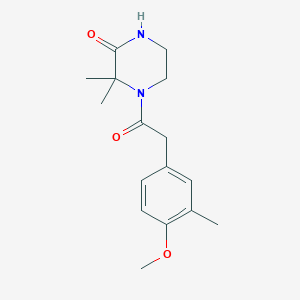

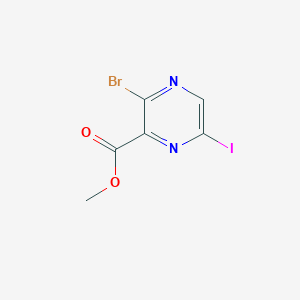

The molecular structure of “1,3-Benzothiazol-6-ylhydrazine;dihydrochloride” involves a benzene ring fused to a thiazole ring . This structure is common in various marine and terrestrial natural compounds .科学研究应用

Anticancer Properties

Benzothiazoles exhibit promising anticancer potential. Researchers have explored their role as inhibitors of tumor growth and metastasis. These compounds interfere with cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. Further investigations into the specific mechanisms underlying their anticancer effects are ongoing .

Antibacterial Activity

1,3-Benzothiazol-6-ylhydrazine derivatives have demonstrated antibacterial properties. They inhibit bacterial growth by disrupting essential cellular processes. These compounds could serve as leads for developing novel antibiotics to combat drug-resistant bacterial strains .

Anti-Inflammatory Agents

Benzothiazoles possess anti-inflammatory activity. They modulate immune responses, suppress pro-inflammatory cytokines, and alleviate inflammation-related disorders. Researchers are keen on optimizing their efficacy and safety profiles for clinical use .

Antiviral Potential

Studies have explored benzothiazoles as antiviral agents. These compounds exhibit inhibitory effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Their mode of action involves interfering with viral replication or entry .

Enzyme Inhibition

Benzothiazoles act as enzyme inhibitors. They target specific enzymes involved in disease processes, such as kinases, proteases, and phosphodiesterases. By modulating enzyme activity, they offer therapeutic opportunities for various conditions .

Neuroprotective Effects

Some benzothiazole derivatives show neuroprotective properties. They enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. These findings hold promise for treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Fluorescence Materials and Imaging Reagents

Benzothiazoles are used in fluorescence-based imaging techniques. Their unique photophysical properties make them valuable for visualizing biological processes, detecting specific molecules, and studying cellular dynamics .

Electroluminescent Devices

Researchers have explored benzothiazoles for electroluminescent applications. These compounds can be incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their emission properties contribute to efficient light emission and display technologies .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place, with the container kept tightly closed .

未来方向

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used in various applications, including as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

属性

IUPAC Name |

1,3-benzothiazol-6-ylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S.2ClH/c8-10-5-1-2-6-7(3-5)11-4-9-6;;/h1-4,10H,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSQPGVBQGNEJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NN)SC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)

![2-(Bromomethyl)-2-fluorospiro[3.3]heptane](/img/structure/B2417955.png)

![Methyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2417960.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2417961.png)

![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)